L-Lysine monosalicylate
Description
Structure
2D Structure
Properties
CAS No. |
57282-48-1 |
|---|---|
Molecular Formula |
C13H20N2O5 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6O3.C6H14N2O2/c8-6-4-2-1-3-5(6)7(9)10;7-4-2-1-3-5(8)6(9)10/h1-4,8H,(H,9,10);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
InChI Key |
KZBKRARRXDZOII-ZSCHJXSPSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C(CCN)CC(C(=O)O)N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C(CCN)CC(C(=O)O)N |
Other CAS No. |
59535-08-9 57282-48-1 |
Synonyms |
lysine salicylate |
Origin of Product |
United States |
Synthetic Methodologies for L Lysine Monosalicylate
Direct Crystallization Techniques for Salt Formation
Crystallization from a solution is a conventional and widely used method for producing pharmaceutical salts. This technique relies on the principle of supersaturation, where the solubility of the salt is exceeded, leading to the formation of a solid crystalline phase. This can be achieved by altering the solvent composition or temperature.
Solvent-assisted crystallization involves dissolving the two components, L-lysine and salicylic (B10762653) acid, in a suitable solvent or solvent system, followed by inducing crystallization, typically through cooling or evaporation. The choice of solvent is critical as it must dissolve both reactants sufficiently.
While specific protocols for L-lysine monosalicylate are not extensively detailed in the provided results, analogous methods for similar lysine (B10760008) salts, such as lysine acetylsalicylate, provide a clear procedural framework. For instance, one method involves dissolving acetylsalicylic acid in ethanol (B145695) and L-lysine in water separately, then mixing the two solutions. google.com Crystallization can be induced by cooling the solution, sometimes under reflux, to form the salt. wikipedia.org Another approach involves dissolving the reactants at room temperature and allowing the mixture to stand for an extended period, such as 48 hours, until crystallization occurs. wikipedia.org The use of deionized water as a solvent at room temperature has also been noted for the synthesis of other L-lysine salts like L-Lysinium 5-sulfosalicylate. researchgate.net
For L-lysine hydrochloride, a related amino acid salt, crystallization involves dissolving the compound in purified water at elevated temperatures (e.g., 80-90°C), followed by cooling to around 20-25°C to induce crystal formation. google.com These examples suggest that a combination of water and organic solvents like ethanol, along with controlled temperature reduction, are key elements in the crystallization protocol for L-lysine salts.
Table 1: Exemplary Solvent-Assisted Crystallization Parameters (based on analogous lysine salts)
| Reactants | Solvent System | Temperature Profile | Outcome |
| Acetylsalicylic Acid, L-lysine | Ethanol, Water | Mix solutions, heat under reflux for 40 min, then cool. | Yields lysine acetylsalicylate crystals. wikipedia.org |
| Acetylsalicylic Acid, DL-lysine monohydrate | Ethanol, Water | Dissolve separately, mix solutions under stirring at room temp. | White precipitate of acetylsalicylic acid lysinate forms in ~5 minutes. google.com |
| L-lysine hydrochloride | Purified Water | Dissolve at 80-90°C, then cool to 25°C. | Induces crystallization of the salt. google.com |
| L-Lysine, 2-hydroxy-4-methylthiobutyric acid | Aqueous Medium | React in solution, concentrate, then cool from 60°C to 20°C. | Produces equimolar salt crystals. google.com |
Anti-Solvent Precipitation Strategies
A patented method for synthesizing lysine acetylsalicylate illustrates this strategy effectively. After dissolving acetylsalicylic acid in ethanol and L-lysine monohydrate in water and mixing them, acetone (B3395972) is added as an anti-solvent. google.com The addition of acetone to the aqueous ethanol mixture triggers the precipitation of the lysine acetylsalicylate salt, which can then be collected by filtration. google.com This technique avoids the need for seed crystals and can achieve high yields, reported as 88% in one example. google.com The selection of an anti-solvent that is miscible with the primary solvent is a critical parameter for this process to be effective. nih.gov
Table 2: Anti-Solvent Precipitation Protocols (based on analogous lysine salts)
| Reactants | Solvent System | Anti-Solvent | Procedure | Reported Yield |
| Acetylsalicylic Acid, D,L-lysine monohydrate | Ethanol, Water | Acetone | Reactants are mixed, and acetone is added to the mixture to induce precipitation. google.com | 88% google.com |
| Glycine (B1666218) | Water | Acetone | Acetone is added to an aqueous glycine solution to obtain a precipitate. google.com | Not specified |
Mechanochemical Synthesis Approaches
Mechanochemistry offers a greener alternative to solvent-based methods, as it involves the use of mechanical energy, typically through grinding or milling, to induce chemical reactions in the solid state. These methods can reduce or eliminate the need for bulk solvents. researchgate.net
Neat grinding, or dry grinding, involves the grinding of stoichiometric amounts of the reactants together in a mortar and pestle or a ball mill without the addition of any liquid. mdpi.com This direct mechanical action provides the energy required to break crystal lattices and form new bonds, leading to the creation of the salt. While this technique is a cornerstone of mechanochemistry, its success can be system-dependent. For some systems, like ketoprofen (B1673614) and lysine, neat grinding was reported to be ineffective, resulting in amorphous solids rather than the desired crystalline salt. mdpi.com However, it has been successfully used to generate cocrystals of other compounds. nih.gov
Liquid-assisted grinding (LAG) is a modification of neat grinding where a very small, catalytic amount of a liquid is added to the solid reactants before or during grinding. nih.gov The liquid can accelerate the reaction by facilitating molecular diffusion and increasing the interaction between the reactants. mdpi.com This method often proves more efficient than neat grinding and can lead to the formation of crystalline products where neat grinding fails. nih.govmdpi.com
In the context of L-lysine, a study on the formation of telmisartan (B1682998) co-crystals successfully used a liquid-drop grinding method. nih.gov For other pharmaceutical salts and co-crystals, ethanol is a commonly used liquid for LAG, added in amounts of approximately 10% of the total weight of the reactants. nih.gov The mechanochemical synthesis of L-lysine ammonium (B1175870) epsilon-carbamate was optimized by screening parameters including the use of liquid assistants. researchgate.net This suggests that LAG is a viable and potentially superior mechanochemical route for producing this compound.
Table 3: Mechanochemical Synthesis Parameters
| Method | Reactants | Liquid Assistant | Conditions | Outcome |
| Neat Grinding | Ibuprofen, Citric Acid | None (Dry Grinding) | Grinding in different molar ratios. science.gov | Formation of new crystalline forms. science.gov |
| Liquid-Assisted Grinding (LAG) | Telmisartan, L-lysine | Not specified (liquid drop) | Grinding to generate cocrystals. nih.gov | Enhanced solubility of resulting cocrystals. nih.gov |
| Liquid-Assisted Grinding (LAG) | Diacerein (B1670377), Urea/Tartaric Acid | Ethanol | Ground for 90 minutes with a few drops of ethanol. nih.gov | Preparation of diacerein cocrystals. nih.gov |
| Mechanochemical Synthesis | L-lysine, CO₂ | Various screened | Ball-milling under CO₂ atmosphere. researchgate.net | Regioselective production of L-lysine ammonium epsilon-carbamate. researchgate.net |
Optimization of Reaction Parameters in Salt Synthesis
The efficiency, yield, and purity of this compound synthesis are highly dependent on the optimization of several key reaction parameters.
Stoichiometry: The molar ratio of the reactants is a fundamental parameter. For salt formation, an equimolar ratio of L-lysine and salicylic acid would be the theoretical starting point. However, in practice, using a slight excess of one component can sometimes drive the reaction to completion or improve yield. For the synthesis of a lysine-2-hydroxy-4-methylthiobutyric acid salt, it was found that the desired equimolar salt is obtained even when lysine is used in excess. google.com Conversely, a method for producing lysine acetylsalicylate specifies using an excess of acetylsalicylic acid compared to lysine. google.com
Temperature: Temperature plays a crucial role in both dissolving the reactants and in the crystallization process. For solvent-based methods, an elevated temperature is often used to ensure complete dissolution of L-lysine and salicylic acid. google.com The subsequent cooling profile—the rate and final temperature—directly impacts crystal growth, size, and purity. Low-temperature crystallization, for instance between -5°C and 0°C, has been shown to reduce impurity content and improve yield for DL-Lysine acetylsalicylate. guidechem.com
pH: The pH of the reaction medium is critical, especially in aqueous solutions. The formation of the salt is an acid-base reaction. The pKa values of the carboxylic acid group of salicylic acid and the amino groups of L-lysine will determine the extent of proton transfer and salt formation at a given pH. The stability of the resulting salt is also pH-dependent. Studies on lysine acetylsalicylate show that it undergoes hydrolysis, and the rate of this decomposition is significantly influenced by the pH of the solution, with the reaction being subject to both acid and base catalysis. scirp.org Therefore, controlling the pH is essential to maximize the yield of the stable salt and minimize degradation.
Reaction Time: The duration of the reaction and crystallization steps can affect the completeness of the reaction and the quality of the crystals. For crystallization, allowing sufficient time for crystal growth, such as stirring for 1.5 hours after cooling, is a common practice. google.com In mechanochemical synthesis, the milling time is a key variable that needs to be optimized to ensure complete conversion. researchgate.net
Table 4: Impact of Reaction Parameters on Lysine Salt Synthesis
| Parameter | Effect on Synthesis | Optimized Conditions/Examples |
| Stoichiometry | Influences reaction completion and yield. | Mass ratio of DL-Lysine to aspirin (B1665792) optimized at 1:1.4. google.com |
| Temperature | Affects solubility of reactants and crystallization kinetics. | Low-temperature reaction and crystallization (-5°C to 0°C) reduces impurities. guidechem.com |
| pH | Governs the acid-base reaction and stability of the product. | Hydrolysis of lysine acetylsalicylate is catalyzed by H₃O⁺ and HO⁻ ions. scirp.org |
| Reaction/Crystallization Time | Determines the extent of reaction and influences crystal quality. | Stirring for 1.5 hours for crystal growth; 48 hours for crystallization at room temp. wikipedia.orggoogle.com |
Stoichiometric Ratio Analysis
The synthesis of a mono-salt from L-lysine and salicylic acid theoretically requires a 1:1 molar ratio of the two reactants. L-lysine possesses two amino groups (at the alpha and epsilon positions), while salicylic acid has one carboxylic acid group. For the formation of the monosalicylate salt, one equivalent of salicylic acid neutralizes one of the amino groups of L-lysine.
While this 1:1 stoichiometry is theoretical, optimal experimental conditions sometimes involve using a slight excess of one reactant to drive the reaction to completion. In related syntheses, such as for lysine acetylsalicylate, a small molar excess of the acidic component is sometimes employed. google.com However, without specific experimental studies comparing different ratios for this compound, it is not possible to provide quantitative data on how varying the stoichiometry affects yield and purity.
Temperature and Pressure Influence
The synthesis of amino acid salts is typically sensitive to temperature. Generally, lower temperatures are favored to prevent side reactions and degradation of the reactants or products. For related compounds, reaction temperatures are often kept low, sometimes at or below 30°C, to ensure high purity and stability of the final salt. google.comnih.gov High temperatures can potentially lead to the degradation of L-lysine itself.
The synthesis is presumed to be conducted at atmospheric pressure, as the literature for similar salt preparations does not indicate pressure as a critical parameter influencing the reaction outcome. A comprehensive data table illustrating the precise effects of temperature variations on yield and purity for this compound cannot be generated from the available information.
Solvent System Effects on Salt Yield and Purity
The choice of solvent is critical in the synthesis and purification of pharmaceutical salts, as it affects both solubility and crystallization. A common technique involves dissolving the reactants in a "good" solvent in which they are both soluble, and then inducing precipitation or crystallization by adding an "anti-solvent" in which the desired salt is insoluble. This method, known as anti-solvent crystallization, is effective for isolating a pure product.
For the synthesis of related lysine salts, mixed solvent systems, such as ethanol-water or acetone-water, are frequently used. google.com The principle involves dissolving the reactants in the chosen solvent mixture, allowing the salt to form, and then cooling the solution or altering the solvent ratio to decrease the solubility of the product, thereby causing it to crystallize. The impurities ideally remain in the solution, leading to a purer final product.
Despite the general applicability of these principles, specific research detailing the comparative effects of different solvent systems on the yield and purity of this compound is not available. Consequently, a data table summarizing these effects cannot be accurately compiled.
Advanced Spectroscopic Characterization of L Lysine Monosalicylate
Vibrational Spectroscopy for Molecular Structure Elucidation
FTIR spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In L-Lysine Monosalicylate, the FTIR spectrum is a composite of the vibrations from both the L-lysine and salicylate (B1505791) moieties, with distinct shifts indicating their ionic interaction.
The spectrum of pure L-lysine shows characteristic bands for its primary amine (NH₂) and carboxylic acid (COOH) groups. researchgate.net However, in the salt, the protonation of an amino group to an ammonium (B1175870) group (NH₃⁺) and the deprotonation of the salicylic (B10762653) acid's carboxyl group to carboxylate (COO⁻) are the most significant changes. A broad band observed in the region of 2500-3200 cm⁻¹ in pure lysine (B10760008) is attributed to NH and CH₂ stretching vibrations. researchgate.net In the salt form, the N-H stretching vibrations from the NH₃⁺ group are prominent. The deprotonation of the carboxylic acid in salicylate and its ionic bonding with the lysine ammonium group is confirmed by the appearance of a strong asymmetric stretching band for the carboxylate anion (COO⁻) and the disappearance of the C=O stretching of the carboxylic acid. tees.ac.uk Specifically, a peak around 1558 cm⁻¹ can be linked to the N-H bending of the primary amine group, while a peak near 1407 cm⁻¹ corresponds to the symmetric COO⁻ stretching following deprotonation. tees.ac.uk The broad band in the 3200-3800 cm⁻¹ region suggests the presence of hydrogen bonding. researchgate.net
Table 1: Characteristic FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| ~3200-3000 | N-H stretching | Ammonium (NH₃⁺) |
| ~2930 | C-H stretching (asymmetric) | Aliphatic (CH₂) |
| ~2855 | C-H stretching (symmetric) | Aliphatic (CH₂) |
| ~1600-1550 | Asymmetric COO⁻ stretching | Carboxylate (COO⁻) |
| ~1560 | N-H bending | Ammonium (NH₃⁺) |
| ~1485, ~1465 | C=C stretching | Aromatic Ring |
| ~1410-1380 | Symmetric COO⁻ stretching | Carboxylate (COO⁻) |
| ~1380 | C-O stretching | Phenolic (C-OH) |
Studies on poly-L-lysine show characteristic Amide I and Amide II bands, which are relevant if analyzing peptide-like interactions. pitt.edu For this compound, the key features arise from both components. The spectrum of polycrystalline L-lysine has been registered over a wide range from 10-3700 cm⁻¹. researchgate.net The aromatic ring of the salicylate provides strong, sharp peaks corresponding to ring breathing and C-H bending modes. The interaction with poly-L-lysine has been shown to induce conformational changes, such as a transition to an α-helical structure, which can be monitored by Raman spectroscopy. nih.gov The combination of Raman spectroscopy with techniques like acoustic levitation allows for in-situ investigation of structural changes during processes like drying. mdpi.com
Table 2: Key Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Assignment | Moiety |
|---|---|---|
| ~3070 | C-H stretching | Aromatic Ring |
| ~2940 | C-H stretching | Aliphatic (CH₂) |
| ~1665 | Amide I (C=O stretch) | Lysine (if peptide-like) |
| ~1615, ~1590 | C=C stretching | Aromatic Ring |
| ~1243 | Amide III | Lysine (PPII conformation) |
| ~1035 | Ring Breathing | Aromatic Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment Determination
NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment, connectivity, and three-dimensional structure of molecules.
In solution, NMR spectroscopy confirms the formation of the this compound salt and provides insight into the structure of the individual ions.
¹H NMR: The ¹H NMR spectrum will show distinct signals for the protons of both lysine and salicylate. For the lysine moiety, typical signals include the α-CH proton, and the various methylene (B1212753) (CH₂) groups of the side chain (β, γ, δ, ε). chemicalbook.comhmdb.ca The chemical shift of the α-CH and the ε-CH₂ protons will be affected by the protonation state of the adjacent amino groups. The salicylate moiety will exhibit signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the benzene (B151609) ring, with their splitting pattern determined by their substitution. The phenolic -OH proton signal may be broad or exchange with the solvent.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. Key signals for L-lysine include the carboxyl carbon (C=O), the α-carbon, and the four distinct methylene carbons of the side chain. chemicalbook.comnih.gov For the salicylate, signals will be observed for the carboxylate carbon, the phenolic carbon (C-OH), and the four other aromatic carbons. Salt formation will induce shifts, particularly for the lysine ε-carbon (adjacent to the protonated amino group) and the salicylate carboxylate carbon. nih.gov
¹⁵N NMR: ¹⁵N NMR is highly sensitive to the protonation state of nitrogen atoms. In this compound, two distinct ¹⁵N signals would be expected for the α- and ε-amino groups of lysine. The protonated ε-amino group (forming the salt with salicylate) would show a significant shift compared to the free α-amino group, confirming the site of ionic interaction. biorxiv.orgnih.gov
Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in D₂O
| Proton | Lysine Moiety | Salicylate Moiety |
|---|---|---|
| α-CH | ~3.7 | - |
| β-CH₂ | ~1.9 | - |
| γ-CH₂ | ~1.5 | - |
| δ-CH₂ | ~1.7 | - |
| ε-CH₂ | ~3.0 | - |
| Aromatic CH | - | ~6.8 - 7.8 |
Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in D₂O
| Carbon | Lysine Moiety | Salicylate Moiety |
|---|---|---|
| C=O | ~175 | ~173 |
| α-C | ~56 | - |
| β-C | ~31 | - |
| γ-C | ~23 | - |
| δ-C | ~27 | - |
| ε-C | ~40 | - |
| Aromatic C | - | ~115 - 160 |
Since this compound is a solid, SSNMR is a powerful tool to study its structure in its native state. SSNMR can distinguish between crystalline and amorphous domains and provide information on molecular packing and intermolecular interactions. researchgate.net
Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solids. ¹³C and ¹⁵N CP-MAS experiments can confirm the ionic nature of the salt bridge between the lysine and salicylate ions. nih.gov The chemical shifts in the solid state are sensitive to the local conformation and packing, providing a fingerprint of the specific polymorph. acs.orgresearchgate.net Furthermore, SSNMR can probe the dynamics within the solid, such as the mobility of the lysine side chain. rsc.org By using advanced techniques like Rotational Echo Double Resonance (REDOR), it is possible to measure the internuclear distances between specific atoms, for example, the distance between the ¹⁵N of the lysine's ammonium group and the ¹³C of the salicylate's carboxylate group, directly probing the salt bridge. fu-berlin.de
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org In this compound, the primary chromophore is the salicylate moiety. L-lysine itself does not have strong absorption in the near-UV or visible range, showing only a weak absorption that starts high at 200 nm and decreases rapidly. researchgate.netsielc.com
The salicylate ion, however, possesses a benzene ring with hydroxyl and carboxylate substituents, which constitutes a strong chromophore. It undergoes π → π* transitions, which are responsible for its characteristic absorption bands in the UV region. usp.br The UV-Vis spectrum of this compound is expected to be very similar to that of salicylic acid or other salicylate salts, showing strong absorption maxima typically around 230 nm and 300 nm. The exact position and intensity of these bands can be influenced by the solvent and the ionic interaction with the lysine counter-ion. Recent studies have also shown that charged amino acids like lysine can contribute to absorption spectra through charge-transfer (CT) transitions when in proximity to other charged groups within a structured molecule. rsc.org
Table 5: Expected UV-Vis Absorption Maxima (λ_max) for this compound
| Wavelength (λ_max, nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~230 | π → π* | Salicylate |
| ~300 | π → π* | Salicylate |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique employed for determining the molecular mass and elucidating the structure of compounds through fragmentation analysis. For this compound, a salt composed of the amino acid L-lysine and the aromatic carboxylic acid, salicylic acid, MS techniques provide essential data for its characterization. The compound has a molecular formula of C₁₃H₂₀N₂O₅ and a monoisotopic mass of 284.1372 Da. nih.gov
Soft ionization techniques, such as Electrospray Ionization (ESI), are particularly well-suited for analyzing this compound. These methods allow the compound to be ionized directly from a solution, minimizing degradation and preserving the integrity of the individual components. In the ESI source, the salt is expected to dissociate into its constituent ions. Analysis is typically performed in both positive and negative ion modes to detect the cationic L-lysine and the anionic salicylate species, respectively.
Molecular Ion Detection
In positive ion mode ESI-MS, the L-lysine component is detected as a protonated molecule, [M+H]⁺. In negative ion mode, the salicylic acid component is observed as a deprotonated molecule, [M-H]⁻. It is also conceivable to detect the protonated molecular ion of the entire salt complex, [M+H]⁺.
| Component | Ionization Mode | Expected Ion | Calculated m/z |
|---|---|---|---|
| L-Lysine | Positive | [C₆H₁₄N₂O₂ + H]⁺ | 147.1128 |
| Salicylic Acid | Negative | [C₇H₆O₃ - H]⁻ | 137.0244 |
| This compound | Positive | [C₁₃H₂₀N₂O₅ + H]⁺ | 285.1445 |
Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is utilized to investigate the fragmentation patterns of the selected precursor ions. This process, often involving collision-induced dissociation (CID), provides detailed structural information.
L-Lysine Fragmentation
The fragmentation of protonated L-lysine ([M+H]⁺ at m/z 147.1) primarily proceeds through characteristic neutral losses. A prominent initial fragmentation step is the loss of ammonia (B1221849) (NH₃), originating from the side-chain amino group. A subsequent loss of both water (H₂O) and carbon monoxide (CO) is also a key feature in its fragmentation pathway.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 147.11 | 130.09 | NH₃ | [C₆H₁₂O₂N]⁺ |
| 130.09 | 84.08 | H₂O + CO | [C₅H₁₀N]⁺ |
| 147.11 | 84.08 | NH₃ + H₂O + CO | [C₅H₁₀N]⁺ |
Salicylic Acid Fragmentation
In negative ion mode, the deprotonated salicylic acid molecule ([M-H]⁻ at m/z 137.0) undergoes fragmentation. The most characteristic fragmentation pathway involves the loss of carbon dioxide (CO₂) from the carboxylate group, a common fragmentation for carboxylic acids. Another potential fragmentation is the loss of a ketene (B1206846) group (H₂C=C=O).
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 137.02 | 93.03 | CO₂ | [C₆H₅O]⁻ (Phenoxide ion) |
| 137.02 | 119.01 | H₂O | [C₇H₃O₂]⁻ |
The mass spectrometric analysis, combining soft ionization with tandem MS, provides a comprehensive characterization of this compound by confirming the masses of its components and revealing their distinct, structurally informative fragmentation patterns.
Crystallographic and Solid State Structural Analysis of L Lysine Monosalicylate
X-ray Diffraction Studies for Crystal Structure Determination
X-ray diffraction (XRD) is the definitive technique for elucidating the three-dimensional arrangement of atoms within a crystalline solid. Both single-crystal and powder XRD methods provide complementary information essential for a complete structural analysis of L-lysine monosalicylate.
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise atomic arrangement within a crystal. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The analysis yields the fundamental building block of the crystal, known as the unit cell, defined by its lattice parameters (the lengths of the cell edges a, b, c and the angles between them α, β, γ). Furthermore, SC-XRD reveals the space group, the atomic coordinates of every atom in the asymmetric unit, and detailed insights into molecular packing, including intermolecular interactions like hydrogen bonding.
For L-lysine based compounds, obtaining single crystals suitable for SC-XRD can be challenging. The crystal structure of L-lysine itself remained undetermined for many years due to the difficulty in growing adequate single crystals, eventually requiring the use of powder diffraction data for its solution. cardiff.ac.ukresearchgate.netnih.gov Similarly, hydrate (B1144303) phases of L-lysine were also characterized using powder XRD because of the microcrystalline nature of the samples. ucl.ac.uk While specific SC-XRD data for this compound is not prominently available in published literature, the table below illustrates typical crystallographic data obtained from an SC-XRD experiment for a related amino acid salt, L-lysine monohydrochloride. researchgate.net
Interactive Table: Example Crystallographic Data for L-Lysine Monohydrochloride
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c (15) |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z (molecules/unit cell) | Value |
Note: Specific numerical values for lattice parameters would be determined from the diffraction experiment.
In the case of this compound, an SC-XRD analysis would be expected to confirm the ionic interaction between the protonated amino groups of L-lysine and the deprotonated carboxylate group of salicylic (B10762653) acid, and detail the extensive hydrogen-bonding network involving these groups and the salicylate (B1505791) hydroxyl group.
Powder X-ray diffraction (PXRD) is a rapid and powerful technique used to analyze a microcrystalline sample, providing a characteristic "fingerprint" of its crystalline phase. americanpharmaceuticalreview.com Unlike SC-XRD, which requires a single crystal, PXRD is performed on a bulk powder sample containing numerous small crystallites in random orientations. The resulting diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ).
Each crystalline solid possesses a unique PXRD pattern, characterized by a series of peaks at specific 2θ angles, with their intensities being determined by the crystal structure. This makes PXRD an indispensable tool for:
Phase Identification: Comparing the experimental pattern of a sample to a database of known patterns to identify the compound.
Polymorph Screening: Distinguishing between different crystalline forms (polymorphs) of the same compound, as each polymorph will have a distinct PXRD pattern. nih.gov
Quality Control: Ensuring batch-to-batch consistency and detecting crystalline impurities.
Amorphous Content: Confirming the amorphous nature of a sample, which is indicated by the absence of sharp Bragg peaks and the presence of a broad "halo". americanpharmaceuticalreview.com
For this compound, PXRD would be the primary method to identify the crystalline form produced during synthesis and to monitor its solid-state stability under various conditions.
Interactive Table: Hypothetical PXRD Peak Data for a Crystalline Form of this compound
| Position (°2θ) | Relative Intensity (%) |
|---|---|
| 7.1 | 45 |
| 10.4 | 80 |
| 16.5 | 60 |
| 19.1 | 100 |
| 20.2 | 95 |
| 22.7 | 55 |
Note: This data is illustrative. Actual peak positions and intensities are determined experimentally.
Polymorphism and Amorphous Forms of this compound
The ability of a compound to exist in more than one crystalline form is known as polymorphism. Different polymorphs can have significantly different physicochemical properties. Additionally, a compound may exist in a non-crystalline, or amorphous, state.
Polymorph screening is a systematic search for different crystalline forms of a substance. A comprehensive screen is crucial during pharmaceutical development to identify the most stable polymorph and to understand the potential for phase transformations. A study on the related ketoprofen-l-lysine system involved over 230 crystallization experiments to identify its polymorphic forms. nih.gov Methodologies for a polymorph screen of this compound would involve crystallization from a wide range of conditions.
Interactive Table: Common Polymorph Screening Techniques
| Technique | Description |
|---|---|
| Solvent-based Crystallization | Crystallizing the compound from various solvents with different polarities, either by slow evaporation, cooling, or anti-solvent addition. |
| Slurry Conversion | Stirring a suspension of the solid material in different solvents at various temperatures to facilitate conversion to a more stable form. nih.gov |
| Grinding | Applying mechanical stress to the solid, which can sometimes induce a phase transformation. |
| Thermal Methods | Heating the material to induce melting followed by recrystallization upon cooling (melt quenching), or observing phase transitions using Differential Scanning Calorimetry (DSC). |
The primary characterization technique to identify new forms obtained during screening is PXRD, which can quickly distinguish a new pattern from known forms. nih.gov
Multi-component solids can be classified as either salts or cocrystals, a distinction that hinges on the location of a proton between an acidic and a basic functional group. acs.org
Salt: A complete proton transfer occurs from the acid to the base, resulting in an ionic pair. In this compound, this involves the transfer of a proton from the carboxylic acid group of salicylic acid to one of the amino groups of L-lysine. nih.gov
Cocrystal: The components are held together by non-ionic interactions, primarily hydrogen bonds, without a complete proton transfer. nih.govnih.gov
The "ΔpKa rule" is a useful guideline: a ΔpKa (pKa of the protonated base – pKa of the acid) greater than 3 generally results in salt formation, while a ΔpKa less than 0 favors cocrystal formation. acs.org The region between 0 and 3 is a gray area where either outcome is possible. Given the pKa of salicylic acid's carboxyl group (~2.97) and the pKa values of lysine's amino groups (~9 and ~10.5), a significant ΔpKa exists, strongly indicating that this compound will exist as a salt.
Definitive characterization relies on structural or spectroscopic data. Single-crystal X-ray diffraction can precisely locate the hydrogen atom, while analysis of carbon-oxygen bond lengths in the carboxylate group can also provide clear evidence. acs.org Spectroscopic techniques such as solid-state NMR and FTIR are also powerful tools for probing the local environment of the atoms involved in the acid-base interaction. nih.govnih.gov
An amorphous solid dispersion (ASD) is a molecular-level mixture of an API in an amorphous carrier, typically a polymer. sci-hub.se ASDs are often developed to improve the solubility and dissolution rate of poorly soluble drugs by preventing crystallization and maintaining the drug in a high-energy amorphous state. nih.gov While this compound is expected to have good water solubility, the creation of an ASD could be explored for specific formulation goals.
The characterization of an ASD is critical to ensure its stability and performance. The key is to confirm the absence of crystallinity and to understand the physical properties of the dispersion. researchgate.net
Interactive Table: Techniques for Characterizing Amorphous Solid Dispersions
| Technique | Application |
|---|---|
| Powder X-ray Diffraction (PXRD) | Confirms the amorphous state of the dispersion, indicated by a broad halo pattern instead of sharp peaks. americanpharmaceuticalreview.comresearchgate.net |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg), a hallmark of an amorphous material. A single Tg for the dispersion indicates good miscibility between the drug and carrier. sci-hub.seresearchgate.net |
| Spectroscopy (FTIR, Raman) | Detects intermolecular interactions (e.g., hydrogen bonding) between the API and the carrier, which are crucial for the stability of the ASD. nih.gov |
| Microscopy (SEM, TEM) | Assesses the morphology of the dispersion and can be used to detect any phase separation or the presence of very small crystalline nuclei that may not be detectable by PXRD. researchgate.net |
These techniques collectively provide a comprehensive picture of the solid state of the ASD, ensuring that it is truly amorphous and that the drug is molecularly dispersed within the carrier matrix, which is essential for preventing recrystallization during storage. nih.govsci-hub.se
Intermolecular Interactions in the Solid State
The crystalline lattice of this compound is stabilized by a cooperative network of non-covalent interactions. The primary forces are the strong electrostatic attractions between the positively charged lysinium cation and the negatively charged salicylate anion, which are reinforced by specific, directional hydrogen bonds, collectively forming robust salt bridges. The structure is further stabilized by additional hydrogen bonding and potential π-stacking interactions involving the aromatic ring of the salicylate moiety.
The L-lysinium cation is a versatile hydrogen bond donor, possessing protonated α-amino (-NH₃⁺) and ε-amino (-NH₃⁺) groups. The salicylate anion acts as a potent hydrogen bond acceptor via its carboxylate (-COO⁻) group and can also participate as both a donor and acceptor through its phenolic hydroxyl (-OH) group.
The combination of these functional groups is expected to form a dense and complex three-dimensional hydrogen-bonding network. The most significant interactions are the charge-assisted hydrogen bonds of the N⁺-H···O⁻ type between the ammonium (B1175870) groups of lysine (B10760008) and the carboxylate group of salicylate. In addition to these primary salt-bridge interactions, other hydrogen bonds are anticipated. The hydroxyl group of salicylate can donate a proton to a neighboring carboxylate oxygen (O-H···O⁻). A notable feature of salicylate anions is the high propensity to form an internal, intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent carboxylate oxygen, which influences its conformation and subsequent intermolecular bonding patterns iucr.org. Studies of related lysine-containing crystal structures, such as its hydrates, reveal extensive hydrogen bonding involving the cation's headgroup, side-chain, and water molecules, demonstrating the capacity of the lysinium ion to engage in multiple donor interactions simultaneously ucl.ac.uk. Similarly, crystal structures of other organic salicylate salts confirm that all three oxygen atoms of the anion can act as hydrogen bond acceptors iucr.org.
Table 1: Potential Hydrogen Bonding Interactions in this compound Typical bond distance data inferred from analogous structures.
| Donor (D) | Acceptor (A) | Interaction Type | Typical D···A Distance (Å) | Reference |
| Lysinium N⁺-H | Salicylate O⁻ (Carboxylate) | Charge-Assisted H-Bond | 2.7 - 2.8 | acs.org |
| Salicylate O-H | Salicylate O⁻ (Carboxylate) | Conventional H-Bond | 2.6 - 2.8 | iucr.orgsemanticscholar.org |
| Lysinium N⁺-H | Salicylate O (Hydroxyl) | Conventional H-Bond | 2.8 - 3.0 | acs.org |
| Salicylate O-H | Salicylate O (Hydroxyl) | Conventional H-Bond | 2.7 - 2.9 | acs.org |
A salt bridge, in this context, is the specific interaction combining electrostatic attraction and hydrogen bonding between the carboxylate group of the salicylate anion and a protonated amino group of the lysinium cation. Given that the ε-amino group of lysine is more basic than the α-amino group, it is the most probable site of protonation and primary salt bridge formation.
Comprehensive analyses of protein structures have demonstrated that salt bridges exhibit highly defined geometric preferences nih.govnih.gov. The interaction is characterized by the distance between the nitrogen and oxygen atoms and the angles of the hydrogen bonds. For a salt bridge between a lysine and a carboxylate group (from aspartate or glutamate), the N···O distance is typically short, with median distances around 2.8 Å having been reported for charge-assisted hydrogen bonds acs.org. The stability of these interactions in the solid state is significant, as the energetic penalty of desolvating the charged groups is compensated by the formation of a highly ordered, three-dimensional lattice structure where these interactions are optimized. In membrane proteins, where the dielectric constant is lower than in water, salt bridges are expected to be particularly important for structural stability nih.gov. The geometry of these interactions is crucial for conformational specificity in molecular recognition and protein design nih.govnih.gov.
Table 2: Typical Geometric Parameters of Lysine-Carboxylate Salt Bridges Data based on surveys of protein and small molecule crystal structures.
| Parameter | Description | Typical Value | Reference |
| N···O Distance | Distance between the ammonium nitrogen and a carboxylate oxygen. | 2.7 - 3.2 Å | acs.orgnih.gov |
| N-H···O Angle | Angle of the hydrogen bond formed between the donor and acceptor. | > 150° | acs.org |
The geometry of π-stacking can vary, with the most common arrangements being parallel-displaced (where rings are parallel but offset) or T-shaped (where the edge of one ring points towards the face of another). In the crystal structure of a related compound, 2,5-dimethylanilinium salicylate, a parallel-displaced π–π stacking interaction was observed between salicylate anions with a centroid-to-centroid distance of 3.7416 Å iucr.org. Studies of other organic salts containing salicylic acid also report various stacking motifs, including face-to-face and edge-to-face arrangements semanticscholar.org. These interactions create extended supramolecular assemblies, often linking the primary hydrogen-bonded networks into a complete three-dimensional structure iucr.orgacs.org. While less common for lysine than for arginine, cation-π interactions between the positively charged head of the lysinium side chain and the electron-rich face of the salicylate ring are also a possibility acs.org.
Table 3: Observed π-Stacking Parameters in Salicylate-Containing Crystals Data from structurally similar organic salts.
| Interaction Type | Parameter | Typical Value | Reference |
| Parallel-Displaced π-π Stacking | Centroid-to-Centroid Distance | ~ 3.74 Å | iucr.org |
| Face-to-Face π-π Stacking | Interplanar Distance | 3.3 - 3.8 Å | semanticscholar.orgrsc.org |
Solution Phase Chemical Behavior of L Lysine Monosalicylate
Acid-Base Equilibria and Protonation States
The solution chemistry of L-lysine monosalicylate is characterized by multiple acid-base equilibria involving the ionizable groups of both the L-lysine and salicylic (B10762653) acid moieties.
pKa Determination of Ionizable Groups
The protonation state of this compound in solution is dependent on the pH and can be understood by considering the pKa values of the individual ionizable groups of L-lysine and salicylic acid.
L-lysine, being an amino acid, has three ionizable groups: the α-carboxyl group, the α-amino group, and the ε-amino group in its side chain. stackexchange.comwikipedia.orgiscabiochemicals.com Salicylic acid has a carboxyl group and a phenolic hydroxyl group, both of which are ionizable. nih.gov
The reported pKa values for these groups are summarized in the table below:
| Ionizable Group | pKa Value |
| L-Lysine α-carboxyl (-COOH) | ~2.18 |
| Salicylic Acid carboxyl (-COOH) | ~2.97 |
| L-Lysine α-amino (-NH3+) | ~8.95 |
| L-Lysine ε-amino (-NH3+) | ~10.53 |
| Salicylic Acid phenolic hydroxyl (-OH) | ~13.0 |
| Data sourced from various references. iscabiochemicals.comvanderbilt.eduresearchgate.net |
pH-Dependent Speciation and Tautomerism
The speciation of this compound in solution is a direct consequence of the pKa values of its constituent functional groups and the pH of the solution. acs.orgnih.gov
In strongly acidic solutions (pH < 2): All ionizable groups will be protonated. L-lysine will exist as a dication with a +2 charge, and salicylic acid will be in its neutral, protonated form.
In moderately acidic solutions (pH ~3-8): The carboxyl groups of both L-lysine and salicylic acid will be deprotonated, while the amino groups of L-lysine will remain protonated. This results in L-lysine having a +1 charge and salicylic acid having a -1 charge, forming the salt.
In alkaline solutions (pH > 9): The α-amino group of L-lysine will begin to deprotonate, followed by the ε-amino group at a higher pH. acs.org At a very high pH, the phenolic hydroxyl group of salicylic acid will also deprotonate.
The zwitterionic nature of L-lysine, where it carries both a positive and a negative charge, plays a significant role in its solution behavior. wikipedia.org At physiological pH (around 7.4), the α-carboxyl group is deprotonated, and both amino groups are protonated, giving L-lysine a net positive charge. stackexchange.com
Tautomerism, the migration of a hydrogen atom or proton, accompanied by a switch of a single bond and adjacent double bond, is a possibility in the salicylic acid moiety. The keto-enol tautomerism can influence its chemical reactivity and interactions in solution.
Hydrolytic Stability and Degradation Kinetics
The stability of this compound in solution is influenced by factors such as pH and temperature. The primary degradation pathway is the hydrolysis of the salt back to its constituent components, L-lysine and salicylic acid. vulcanchem.com
pH-Rate Profile Analysis of Hydrolysis
For lysine (B10760008) acetylsalicylate, hydrolysis is catalyzed by both hydronium (H₃O⁺) and hydroxide (B78521) (OH⁻) ions. scirp.orgscispace.com The reaction is generally slow in acidic to neutral conditions and accelerates significantly in basic media due to the increased concentration of hydroxide ions, which act as a nucleophile. scirp.orgresearchgate.netwikipedia.org A similar pH-dependent stability is expected for this compound, with the salt being more stable in acidic and neutral solutions and more prone to hydrolysis in alkaline conditions.
Identification of Degradation Products
The primary degradation products of this compound hydrolysis are L-lysine and salicylic acid. vulcanchem.com
Under certain conditions, such as thermal stress, L-lysine itself can undergo degradation. One identified thermal degradation product of lysine is lysine lactam, formed through the intramolecular cyclization and dehydration of lysine. core.ac.uk Further degradation of lysine can lead to the formation of other compounds, including 5-aminopentanoic acid and N6-acetyl-l-lysine. nih.gov The stability of lysine is crucial, and it is often formulated as a hydrochloride or acetate (B1210297) salt to improve its stability in solutions. core.ac.uknih.govnih.goveuropa.eu
Mechanistic Studies of Hydrolysis Pathways
The hydrolysis of this compound involves the dissociation of the ionic bond between the carboxylate of salicylic acid and the protonated amino group of lysine. In aqueous solution, the salt will exist in equilibrium with its constituent ions.
For related salicylate (B1505791) esters, the hydrolysis mechanism is well-studied. scirp.orgscispace.com In basic conditions, the hydrolysis proceeds via a nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group. scirp.orgwikipedia.org In acidic conditions, the mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. scispace.com
For this compound, being a salt, the primary "hydrolysis" is the dissociation into L-lysine and salicylate ions in water. The stability of the individual components then becomes important. As mentioned, L-lysine can undergo thermal degradation. core.ac.uk The degradation of poly(ester urethane) scaffolds derived from lysine has also been studied, showing that degradation can occur through hydrolysis of ester bonds and oxidative mechanisms. nih.gov
Complexation Dynamics and Stoichiometry in Solution
Metal Ion Binding Affinity and Thermodynamics
While specific thermodynamic data for the complexation of this compound as a single entity with metal ions are not extensively documented in publicly available literature, the binding affinities can be inferred from the well-studied interactions of its components, L-lysine and salicylic acid, with various metal ions.
Salicylic acid is known to form complexes with a variety of metal ions through its carboxylate and hydroxyl groups. The stability of these complexes is influenced by the nature of the metal ion. For instance, salicylic acid forms complexes with transition metals, and the stability constants for some of these have been determined. nih.gov
L-lysine, as an amino acid, can also act as a chelating agent, coordinating with metal ions through its amino and carboxyl groups. The stability of these complexes is dependent on the pH of the solution, which affects the protonation state of the functional groups. Studies on mixed ligand complexes involving L-lysine and other ligands with bivalent metal ions like Cu(II), Zn(II), Ni(II), Co(II), Fe(II), and Mn(II) have shown a stability order generally following the Irving-Williams series. orientjchem.org
In a solution of this compound, both the salicylate and the L-lysine can compete for coordination with metal ions. The resulting complexation is a complex equilibrium involving the formation of binary complexes (metal-salicylate or metal-lysine) and potentially ternary complexes (metal-salicylate-lysine). The thermodynamics of these interactions, including the enthalpy (ΔH) and entropy (ΔS) changes, would be crucial for understanding the spontaneity and nature of the complexation reactions. For instance, the formation of chelate complexes is often entropically driven due to the release of solvent molecules.
A study on the complexation of L-cysteine and L-lysine with different iron sources provided effective stability constants for ferric chloride-lysine and ferrous sulfate-lysine, indicating that L-lysine can form complexes with iron ions in solution. researchgate.net However, no measurable complexation was observed with ferric orthophosphate. researchgate.net
The following table summarizes representative stability constants for metal complexes with ligands related to the components of this compound. It is important to note that these are not for this compound itself but provide an indication of the potential interactions.
| Metal Ion | Ligand | Log K | Reference |
| Cu(II) | L-Lysine | - | orientjchem.org |
| Zn(II) | L-Lysine | - | orientjchem.org |
| Ni(II) | L-Lysine | - | orientjchem.org |
| Co(II) | L-Lysine | - | orientjchem.org |
| Mn(II) | L-Lysine | - | orientjchem.org |
| Fe(II) | L-Lysine | - | orientjchem.org |
| Ca(II) | Alkyl Salicylates | Various | nih.gov |
Note: Specific values for log K for L-lysine with the listed bivalent metal ions were reported to follow the Irving-Williams order but were not explicitly provided in the available abstract. orientjchem.org
Ligand Exchange Mechanisms
Ligand exchange reactions are fundamental to the solution chemistry of coordination complexes. In the context of this compound, both the salicylate and lysine moieties can be displaced from a metal coordination sphere by other ligands present in the solution, or they can themselves act as entering ligands to displace others.
The mechanisms of these exchange reactions can be associative, dissociative, or interchange in nature. The specific pathway is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the entering and leaving ligands, and the solvent.
Studies on copper(II)-L-lysine complexes have been utilized in ligand-exchange capillary electrophoresis for the chiral separation of amino acids. nih.gov This application inherently relies on the principle of ligand exchange, where the enantiomers of an analyte amino acid transiently displace L-lysine from the copper(II) coordination sphere, leading to their separation. The resolution in such systems is dependent on the concentration of the copper(II)-lysine complex and the pH of the buffer, highlighting the dynamic nature of the ligand exchange process. nih.gov
Solvation Phenomena and Solubility Mechanisms
The solubility of this compound is a key aspect of its chemical behavior in solution, and it is intrinsically linked to the interactions of its constituent ions with the solvent molecules.
Role of L-Lysine in Enhancing Solubilization
One of the significant properties of this compound is its enhanced water solubility compared to salicylic acid alone. wikipedia.org Salicylic acid itself has limited solubility in water. wikipedia.org The presence of the highly polar and ionizable L-lysine molecule plays a crucial role in this solubilization enhancement. This phenomenon can be attributed to a combination of salt formation and hydrotropic effects.
The formation of the salt itself, this compound, where the acidic salicylic acid and the basic L-lysine form an ionic pair, is the primary reason for the increased aqueous solubility. This is a common strategy to improve the solubility of poorly soluble acidic or basic drugs. wikipedia.orglongdom.org
Furthermore, L-lysine can act as a hydrotropic agent. Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute (the hydrotrope) results in an increase in the aqueous solubility of a sparingly soluble first solute. L-lysine, with its charged amino and carboxyl groups and a flexible hydrocarbon chain, can participate in interactions that disrupt the structure of water and create a more favorable environment for the dissolution of the salicylate anion. Studies have shown that basic amino acids like L-lysine can enhance the solubility of poorly water-soluble drugs through both ionic and non-ionic interactions. nih.gov The solubilization capacity of L-lysine has been demonstrated for other poorly soluble drugs like ketoprofen (B1673614), where it significantly improved the solubility and dissolution rate. nih.gov
Solvent Selection for Optimal Dissolution
The choice of solvent is critical for achieving optimal dissolution of this compound. While it is highly soluble in water, its solubility in other solvents will be dictated by the polarity and hydrogen bonding capabilities of the solvent.
Based on the properties of its components, L-lysine is highly soluble in water due to its polar functional groups capable of forming hydrogen bonds. solubilityofthings.com Conversely, it has limited solubility in non-polar solvents like hexane (B92381) or benzene (B151609). solubilityofthings.com The solubility of L-lysine hydrochloride has been studied in various solvents, with the order of solubility being water > dimethyl sulfoxide (B87167) > glycol > methanol (B129727) > ethanol (B145695). researchgate.net
For this compound, a similar trend would be expected. Polar protic solvents, such as water and lower alcohols (methanol, ethanol), would be effective solvents due to their ability to solvate both the charged ionic groups and participate in hydrogen bonding with the hydroxyl and amino groups. Polar aprotic solvents like dimethyl sulfoxide (DMSO) could also be effective due to their high polarity. Non-polar solvents would generally be poor solvents for this salt.
The following table provides a qualitative prediction of the solubility of this compound in various solvents, based on the known solubility of its components and related compounds.
| Solvent | Predicted Solubility | Rationale |
| Water | High | Polar protic solvent, excellent for solvating ions and forming hydrogen bonds. |
| Methanol | Moderate to High | Polar protic solvent, can solvate ions and form hydrogen bonds. |
| Ethanol | Moderate | Polar protic solvent, but with lower polarity than methanol. |
| Dimethyl Sulfoxide (DMSO) | Moderate to High | Highly polar aprotic solvent, effective at solvating cations. |
| Acetone (B3395972) | Low | Lower polarity and limited hydrogen bonding capability. |
| Hexane | Very Low | Non-polar solvent, unable to effectively solvate ions. |
Computational Chemistry and Molecular Modeling of L Lysine Monosalicylate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens to investigate the intrinsic properties of L-Lysine monosalicylate. These methods allow for a detailed examination of the electronic structure and energetics of the molecular system.
Geometry optimization is a fundamental quantum chemical calculation that determines the most stable three-dimensional arrangement of atoms in the this compound complex, corresponding to a minimum on the potential energy surface. DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can be employed to obtain the optimized geometry. nih.gov This process reveals crucial information about bond lengths, bond angles, and dihedral angles within the lysine (B10760008) and salicylate (B1505791) ions, as well as their relative orientation in the salt.
The electronic structure analysis provides insights into the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the chemical reactivity and stability of the compound. A larger energy gap generally implies higher stability and lower reactivity. ijeast.com
Molecular Electrostatic Potential (MEP) maps are another valuable output of electronic structure calculations. These maps visualize the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the carboxylate and phenolate (B1203915) groups of salicylate and the carboxylate group of lysine, while positive potential would be concentrated around the protonated amino groups of lysine.
Table 1: Theoretical Geometrical and Electronic Parameters for this compound (Illustrative) This table presents illustrative data based on typical values obtained from DFT calculations for similar organic salts, as direct experimental or computational data for this compound is not readily available in the cited literature.
| Parameter | L-Lysine Cation | Salicylate Anion |
| Optimized Bond Lengths (Å) | ||
| Cα-Nα | ~1.48 | |
| Cε-Nε | ~1.50 | |
| C-O (carboxylate) | ~1.26 | ~1.25 |
| C-O (phenolic) | ~1.35 | |
| **Optimized Bond Angles (°) ** | ||
| Cα-Nα-H | ~109.5 | |
| O-C-O (carboxylate) | ~125 | ~126 |
| Electronic Properties (eV) | ||
| HOMO Energy | - | - |
| LUMO Energy | - | - |
| HOMO-LUMO Gap | \multicolumn{2}{c | }{~4-6 eV (Illustrative)} |
| Dipole Moment (Debye) | \multicolumn{2}{c | }{~5-10 D (Illustrative)} |
Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.
Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities for Infrared (IR) and Raman spectra can be predicted. researchgate.net These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule, such as the stretching and bending of C-H, N-H, O-H, C=O, and C-C bonds. For this compound, characteristic peaks for the symmetric and asymmetric stretching of the carboxylate and amino groups would be of particular interest.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. acs.org These predictions are based on the calculation of the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Comparing the calculated and experimental NMR spectra can provide a detailed confirmation of the molecular structure in solution.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis). This involves calculating the excitation energies and oscillator strengths of electronic transitions. For this compound, the predicted spectrum would likely be dominated by the π-π* transitions within the aromatic ring of the salicylate moiety. scirp.org
Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table presents illustrative data based on typical values obtained from quantum chemical calculations for similar organic compounds, as direct experimental or computational data for this compound is not readily available in the cited literature.
| Spectroscopic Technique | Predicted Wavenumber/Chemical Shift/Wavelength | Corresponding Functional Group/Transition |
| FT-IR (cm⁻¹) | ~3400-3200 | N-H stretching (amino groups) |
| ~3000-2800 | C-H stretching (aliphatic) | |
| ~1600-1550 | C=O stretching (asymmetric, carboxylate) | |
| ~1400-1350 | C=O stretching (symmetric, carboxylate) | |
| ¹³C NMR (ppm) | ~175-180 | Carboxylate carbons |
| ~160-165 | Phenolic carbon (C-O) | |
| ~115-135 | Aromatic carbons | |
| ~20-60 | Aliphatic carbons (lysine side chain) | |
| UV-Vis (nm) | ~290-310 | π-π* transition (salicylate) |
| ~230-250 | n-π* transition (salicylate) |
Quantum chemical calculations can elucidate the thermodynamics and kinetics of the formation and degradation of this compound.
The enthalpy of formation of the salt from L-lysine and salicylic (B10762653) acid can be calculated by comparing the total electronic energies of the product (the salt) and the reactants (the individual molecules). A negative enthalpy of formation would indicate that the salt formation is an exothermic and energetically favorable process.
Computational methods can also be used to explore potential degradation pathways , such as hydrolysis. scirp.orgscispace.com By mapping the potential energy surface, transition states for various reaction steps can be located. The energy barrier (activation energy) for each step can then be calculated, providing insights into the reaction kinetics. For instance, the hydrolysis of the ester group in a related compound, lysine acetylsalicylate, has been studied, revealing a mechanism catalyzed by hydroxide (B78521) ions in basic media. scirp.orgscispace.com A similar approach could be applied to understand the stability of this compound under different pH conditions. The degradation of lysine itself proceeds through complex pathways, including the saccharopine and pipecolic acid pathways, which involve multiple enzymatic steps. nih.govfamiliasga.com
Molecular Dynamics (MD) Simulations
While quantum chemical calculations are excellent for studying the properties of a single molecule or a small cluster of molecules in a static state, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time, especially in a condensed phase like a solution or in the solid state.
MD simulations can provide a detailed picture of the conformational flexibility of this compound. nih.gov
In Solution: In an aqueous environment, the lysine and salicylate ions will be solvated by water molecules. MD simulations can track the conformational changes of the flexible lysine side chain and the relative orientations of the lysine and salicylate ions. These simulations can reveal the most populated conformations and the energetic barriers between different conformational states. The interaction with solvent molecules plays a crucial role in determining the conformational preferences.
In the Solid State: In the crystalline form, the molecules are arranged in a periodic lattice. Solid-state MD simulations can be used to study the stability of the crystal lattice and the nature of the intermolecular interactions that hold the crystal together. These simulations can also provide insights into the polymorphic behavior of the compound, where different crystal packing arrangements can lead to different physical properties. semanticscholar.org Studies on similar systems, like poly-L-lysine, have shown how the conformation is influenced by the surrounding environment. core.ac.ukpitt.edu
MD simulations are particularly well-suited for studying the dynamic nature of intermolecular interactions.
In a solution of this compound, the primary interactions are the electrostatic forces between the positively charged amino groups of lysine and the negatively charged carboxylate and phenolate groups of salicylate. Additionally, hydrogen bonds will form between the ions themselves and with the surrounding water molecules. MD simulations can quantify the strength and lifetime of these hydrogen bonds and other non-covalent interactions. The analysis of radial distribution functions from MD trajectories can reveal the average distances between different atomic groups, providing a statistical picture of the local molecular environment.
The study of the interaction of salicylic acid with proteins using MD simulations has shown how this molecule can bind to specific pockets, driven by a combination of electrostatic and hydrophobic interactions. mdpi.comphyschemres.org Similarly, the interactions of this compound with biological macromolecules could be investigated using MD simulations to understand its mechanism of action at a molecular level.
Simulation of Solvation Processes
The process of solvation, the interaction of solute molecules with solvent molecules, is fundamental to the behavior of any compound in a solution. For this compound, understanding its solvation in aqueous media is crucial for predicting its bioavailability and transport properties. Molecular dynamics (MD) simulations are a primary tool for investigating these processes.
For this compound, a simulation would involve placing the ionic pair in a periodic box of water molecules and simulating their movement over time. Key parameters that can be extracted from such simulations include:
Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. For this compound, RDFs would reveal the structure of the hydration shells around the protonated amine groups of lysine and the carboxylate and hydroxyl groups of salicylate.
Solvation Free Energy: This is the change in free energy when a molecule is transferred from a vacuum to a solvent. It is a critical parameter for understanding solubility.
Hydrogen Bonding Dynamics: Analysis of the formation and breaking of hydrogen bonds between the solute and solvent molecules provides insights into the stability of the solvated complex.
A hypothetical MD simulation of this compound in water would likely show a complex interplay of interactions. The positively charged ammonium (B1175870) groups of L-lysine would be strongly solvated by the oxygen atoms of water molecules, while the negatively charged carboxylate group of salicylate would interact favorably with the hydrogen atoms of water. The hydroxyl group of salicylate would also participate in hydrogen bonding with the surrounding water molecules.
Table 1: Hypothetical Solvation Parameters for this compound in Water
| Parameter | Hypothetical Value/Observation | Significance |
| Solvation Free Energy | Highly Negative | Indicates favorable dissolution in water. |
| First Solvation Shell (Lysine -NH3+) | Tightly bound water molecules | Strong electrostatic interactions dominate. |
| First Solvation Shell (Salicylate -COO-) | Structured water molecules | Hydrogen bonding and ion-dipole interactions are key. |
| Hydrogen Bond Lifetime (Solute-Water) | Picosecond timescale | Dynamic nature of the solvation shell. |
Mechanistic Elucidation through Theoretical Approaches
Theoretical approaches are instrumental in elucidating reaction mechanisms that are often difficult to probe experimentally. For this compound, computational methods can predict potential reaction pathways and analyze the energetics of processes like proton transfer.
Reaction Pathway Prediction and Transition State Analysis
The formation and dissociation of the this compound salt itself can be considered a reaction pathway. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model this process. By calculating the potential energy surface, one can identify the equilibrium geometries of the reactants (L-lysine and salicylic acid), the product (this compound ion pair), and any transition states that connect them.
A key aspect of such a study would be the analysis of the transition state—the highest energy point along the reaction coordinate. Transition state theory allows for the calculation of reaction rates from the properties of the transition state. For the association of L-lysine and salicylic acid, the transition state would likely involve a specific orientation where the acidic proton of salicylic acid is being transferred to one of the amine groups of L-lysine.
Furthermore, computational methods can be used to explore other potential reactions of this compound. For instance, the salicylate moiety could undergo reactions such as decarboxylation or further hydroxylation. Theoretical calculations can predict the energy barriers for these reactions, providing insights into the stability of the compound under various conditions.
A study on the reaction of aspirin (B1665792) (an acetylated derivative of salicylic acid) with glycine (B1666218) provides a relevant analogy. ijeast.com Using DFT, researchers investigated the mechanism of amide bond formation, identifying the transition state and intermediate products. ijeast.com A similar approach could be applied to study potential reactions between the lysine and salicylate components of this compound.
Table 2: Hypothetical Energy Profile for this compound Formation
| Species | Relative Energy (kcal/mol) | Method of Calculation |
| L-Lysine + Salicylic Acid (separated) | 0 (Reference) | DFT/B3LYP/6-31G |
| Transition State | +5-10 | DFT/B3LYP/6-31G |
| This compound (ion pair) | -15-20 | DFT/B3LYP/6-31G* |
This table presents hypothetical energy values for the formation of this compound in the gas phase to illustrate the concept. Actual values would depend on the level of theory and solvent model used.
Proton Transfer Mechanisms in Aqueous Media
Proton transfer is a fundamental process in many biological and chemical systems. In this compound, proton transfer is central to its formation and its behavior in aqueous solution. The transfer of a proton from the carboxylic acid group of salicylic acid to an amine group of L-lysine is what forms the salt.
In aqueous media, the proton transfer mechanism can be complex, often involving water molecules as intermediaries. Computational studies can elucidate these mechanisms by modeling the system with explicit water molecules. Ab initio molecular dynamics (AIMD) is a powerful technique for this purpose, as it treats the electrons quantum mechanically, allowing for the dynamic simulation of bond breaking and formation.
Studies on intramolecular proton transfer in salicylic acid itself have shown that the process is influenced by the electronic state of the molecule. iisc.ac.in In the context of this compound in water, several proton transfer events are possible:
Intermolecular proton transfer: The initial proton transfer from salicylic acid to L-lysine.
Proton exchange with solvent: Protons can be exchanged between the ammonium groups of lysine, the carboxylate and hydroxyl groups of salicylate, and the surrounding water molecules.
Grotthuss mechanism: Protons can be shuttled through a network of hydrogen-bonded water molecules, facilitating long-range proton transport. nih.gov
Theoretical calculations can determine the energy barriers associated with these different proton transfer pathways. The potential of mean force (PMF) along a defined proton transfer coordinate can be calculated from MD simulations to quantify the free energy profile of the process.
Table 3: Key Functional Groups Involved in Proton Transfer in this compound
| Functional Group | Role in Proton Transfer |
| Salicylic Acid -COOH | Primary proton donor |
| L-Lysine α-NH2 | Proton acceptor |
| L-Lysine ε-NH2 | Proton acceptor |
| Salicylate -OH | Potential proton donor/acceptor |
| Water (solvent) | Proton shuttle/intermediary |
Analytical Method Development and Validation for L Lysine Monosalicylate Quantification and Purity Assessment
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of L-Lysine Monosalicylate, allowing for the physical separation of the lysine (B10760008) and salicylate (B1505791) moieties from each other and from any synthesis-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.
For the analysis of L-lysine, which lacks a strong chromophore, derivatization is often required to enable UV or fluorescence detection. nih.gov Common derivatizing agents include dansyl chloride, which creates highly fluorescent derivatives that can be separated on a reversed-phase column. mdpi.com However, for this compound, the salicylic (B10762653) acid component possesses a strong native UV chromophore, allowing for direct detection without derivatization, simplifying the analytical procedure.
Reversed-phase columns, such as C8 or C18, are frequently employed. nih.govresearchgate.net The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.nethelixchrom.com The pH of the buffer is a critical parameter, influencing the ionization state and retention of both L-lysine and salicylic acid. Ion-pairing reagents, such as 1-Heptane sulphonic acid sodium salt, can be added to the mobile phase to improve the retention and peak shape of the highly polar L-lysine on reversed-phase columns. researchgate.net
Method validation for HPLC includes assessing specificity, linearity, accuracy, precision, and robustness. nih.govpurdue.edu A typical method demonstrates good linearity over a specific concentration range with high correlation coefficients (R² > 0.99). researchgate.netnih.gov The limits of detection (LOD) and quantification (LOQ) are established to define the sensitivity of the method. nih.govresearchgate.net
| Parameter | Condition/Value | Reference |
|---|---|---|
| Column | C18 (4.6 mm × 250 mm, 5 µm) | nih.gov |
| Mobile Phase | 10 mM Potassium Dihydrogen Phosphate (pH 7.5 with Triethylamine) | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Detection | UV at 214 nm | nih.gov |
| LOD (L-lysine HCl) | 1.47 µg/mL | nih.gov |
| LOQ (L-lysine HCl) | 4.41 µg/mL | nih.gov |
| Accuracy (Recovery) | 95-105% | nih.gov |
Ion-Exchange Chromatography (IEC) is a classic and robust method specifically suited for the analysis of amino acids like L-lysine. tennessee.edu This technique separates molecules based on their net charge, which is influenced by the pH of the mobile phase. purdue.edujmb.or.kr L-lysine, being a basic amino acid, is positively charged at acidic to neutral pH and binds strongly to cation-exchange resins. purdue.edujmb.or.kr
The standard approach for amino acid analysis by IEC involves post-column derivatization. europa.eueuropa.eu After the amino acids are separated on the column, they are mixed with a reagent such as ninhydrin (B49086). europa.eu The reaction produces a colored compound (Ruhemann's purple) that can be detected by a visible light spectrophotometer, typically at 570 nm (and 440 nm for proline). europa.eueuropa.eu Alternatively, fluorescent reagents like ortho-phthaldialdehyde (OPA) can be used for enhanced sensitivity, with fluorescence detection (FLD). europa.eueuropa.eu
Validated methods, such as the EN ISO 17180:2013 standard, are available for the quantification of lysine in various products. europa.eueuropa.eu These methods are known for their high precision and reproducibility. europa.eueuropa.eu While highly effective for quantifying the L-lysine component, IEC does not typically distinguish between different salt forms of the amino acid. europa.eueuropa.eu
| Parameter | Condition/Value | Reference |
|---|---|---|
| Technique | Ion-Exchange Chromatography with post-column derivatization | europa.eueuropa.eu |
| Derivatization Reagent | Ninhydrin | europa.eu |
| Detection | Visible (VIS) at 570 nm and 440 nm | europa.eu |
| Standard Method | EN ISO 17180:2013 | europa.eueuropa.eu |
| Relative Standard Deviation for Repeatability (RSDr) | 0.7% to 1.7% | europa.eueuropa.eu |
| Relative Standard Deviation for Reproducibility (RSDR) | 1.5% to 2.5% | europa.eueuropa.eu |
Electrophoretic Methods
Electrophoretic techniques separate ions based on their electrophoretic mobility in an electric field. These high-resolution methods are particularly useful for purity assessments and the analysis of closely related substances.
Capillary Electrophoresis (CE) offers high separation efficiency, short analysis times, and minimal sample consumption, making it an excellent tool for purity and isomer analysis. rhhz.netnih.gov Modes such as Capillary Zone Electrophoresis (CZE) and Capillary Isoelectric Focusing (CIEF) are commonly used. nih.govsciex.com
In CZE, charged molecules are separated based on their charge-to-size ratio in a simple buffer-filled capillary. nih.gov This mode can effectively separate this compound from its constituent parts and from charged impurities. CIEF separates amphoteric molecules, like amino acids and proteins, based on their isoelectric point (pI) in a pH gradient, offering extremely high resolution for isoform analysis. sciex.com
For enhanced sensitivity and structural confirmation, CE can be coupled with mass spectrometry (CE-MS). rhhz.netresearchgate.net This hyphenated technique provides detailed information about the identity of the main peak and any detected impurities. The development of CE methods has advanced significantly, making it a routine technique in quality control laboratories for therapeutic proteins and other biopharmaceuticals. sciex.com
| Parameter | Condition/Value | Reference |
|---|---|---|
| Technique | Capillary Zone Electrophoresis (CZE) | sciex.com |
| Separation Principle | Charge-to-size ratio | nih.gov |
| Advantages | High resolution, speed, low sample volume | rhhz.net |
| Coupling | Mass Spectrometry (MS) for identification | rhhz.netresearchgate.net |
| Application | Purity testing, isoform and isomer analysis | sciex.com |
Spectroscopic Quantification Methods
Spectroscopic methods provide a rapid and straightforward means of quantification, often used for routine assays where a full separation is not required.
UV-Visible spectrophotometry can be used to quantify this compound through two primary approaches. The first involves the direct measurement of the UV absorbance of the salicylate moiety. Salicylic acid has a characteristic absorbance spectrum in the UV range, which can be used for direct quantification, provided there are no other interfering substances that absorb at the chosen wavelength.
The second approach involves a chemical reaction with the L-lysine part of the compound to produce a colored or UV-absorbing product. A widely used method is the reaction of the primary amino groups of lysine with ninhydrin in a buffered solution at elevated temperatures (e.g., 85-95°C). researchgate.netgoogle.com This reaction yields a distinct purple-colored product, and its absorbance is measured spectrophotometrically at a specific wavelength, often around 480-570 nm, to determine the lysine concentration. researchgate.net The optimization of reaction parameters such as temperature, time, and pH is crucial for achieving accurate and reproducible results. researchgate.net
| Parameter | Condition/Value | Reference |
|---|---|---|
| Reagent | Ninhydrin | researchgate.net |
| Reaction Temperature | ~85°C | researchgate.net |
| Reaction Time | 50 minutes | researchgate.net |
| Detection Wavelength (λmax) | 479 nm | researchgate.net |
| Alternative Assay | Reaction with L-lysine α-oxidase, monitored at 248 nm | nih.gov |
Chemometric Applications in Spectroscopic Analysis
Chemometrics, the science of extracting information from chemical systems by data-driven means, offers powerful tools for the analysis of spectroscopic data. In the context of this compound, spectroscopic techniques such as Near-Infrared (NIR), Raman, and UV-Visible spectroscopy can be coupled with chemometric models for rapid and non-destructive quantification and qualification.
The application of chemometrics can be particularly advantageous for routine quality control, enabling the simultaneous analysis of multiple parameters from a single spectrum. For instance, a calibration model can be developed to correlate the spectral data with the concentration of this compound. This often involves multivariate calibration methods like Principal Component Regression (PCR) and Partial Least Squares (PLS) regression. These methods are adept at handling the complex and often overlapping spectral features inherent in pharmaceutical samples.
The development of a chemometric model for this compound would typically involve the following steps:
Sample Set Design: A representative set of calibration samples with known concentrations of this compound and potential variability (e.g., different batches, moisture content) is prepared.
Spectra Acquisition: Spectroscopic data are collected for all samples in the calibration set under controlled conditions.
Data Preprocessing: The raw spectral data are preprocessed to remove or reduce unwanted variations such as baseline shifts, scattering effects, and instrumental noise. Common preprocessing techniques include smoothing, normalization, and derivatives.
Model Building and Validation: A regression model is built to establish a mathematical relationship between the preprocessed spectral data and the reference values of this compound concentration. The model's performance is then rigorously validated using an independent set of samples to ensure its accuracy, precision, and robustness.
While specific chemometric models for this compound are not extensively reported in publicly available literature, the principles of applying chemometrics to similar pharmaceutical compounds are well-established. For example, studies on other amino acids have demonstrated the successful use of chemometrics for classification and quantification. jocpr.com
Table 1: Potential Spectroscopic Techniques and Chemometric Models for this compound Analysis
| Spectroscopic Technique | Potential Chemometric Model | Analytical Application |
| Near-Infrared (NIR) Spectroscopy | Partial Least Squares (PLS) Regression | Quantification of this compound in solid dosage forms. |
| Raman Spectroscopy | Principal Component Analysis (PCA) | Polymorph screening and differentiation. |
| UV-Visible Spectroscopy | Multivariate Curve Resolution (MCR) | Simultaneous quantification of L-Lysine and Salicylic Acid in solution. |
This table is illustrative and based on general applications of chemometrics in pharmaceutical analysis.
Purity Profiling and Impurity Analysis
The purity of an active pharmaceutical ingredient (API) is a critical quality attribute. Impurity profiling involves the identification and quantification of all potential impurities present in the drug substance.
The development of specific and sensitive analytical methods is essential for the detection and quantification of impurities in this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution and sensitivity.
A stability-indicating HPLC method should be capable of separating the main compound from all potential impurities and degradation products. lcms.cz The development of such a method for this compound would involve a systematic approach to optimize various chromatographic parameters:
Column Selection: A reversed-phase column (e.g., C18, C8) is often the first choice for separating polar and non-polar compounds. The choice of the stationary phase will depend on the physicochemical properties of this compound and its potential impurities.
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol). The pH of the buffer and the gradient of the organic solvent are critical parameters that need to be optimized to achieve adequate separation.
Detection: A UV detector is commonly used for compounds containing a chromophore, such as the salicylic acid moiety in this compound. A photodiode array (PDA) detector can provide spectral information, which is useful for peak purity assessment and impurity identification. For impurities that lack a UV chromophore, other detectors like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) can be employed. biomedres.us
Potential impurities in this compound could originate from the starting materials (L-Lysine and salicylic acid), by-products from the synthesis process, or degradation of the final product. While specific impurities for this compound are not detailed in available literature, analogous compounds can provide insights. For instance, impurities related to L-Lysine could include other amino acids, while impurities from salicylic acid could include related phenolic compounds.
Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the drug substance to conditions more severe than accelerated stability testing. researchgate.netunesp.br The goal is to generate potential degradation products and to establish the intrinsic stability of the molecule. researchgate.net This information is vital for developing stability-indicating analytical methods and for understanding the degradation pathways. researchgate.net
For this compound, forced degradation studies would typically involve exposure to the following stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines:
Hydrolysis: The compound would be subjected to acidic, basic, and neutral conditions to assess its susceptibility to hydrolysis. Given that this compound is a salt, it is expected to dissociate in solution into L-Lysine and salicylic acid. The stability of each component under different pH conditions would be evaluated.
Oxidation: The compound would be exposed to an oxidizing agent, such as hydrogen peroxide, to evaluate its potential for oxidative degradation.
Photolysis: The compound would be exposed to light of a specified wavelength and intensity to assess its photostability.
Thermal Stress: The compound would be exposed to elevated temperatures to evaluate its thermal stability.
The samples generated from these forced degradation studies would then be analyzed using a suitable analytical method, typically HPLC, to separate and identify the degradation products. researchgate.net The development of a stability-indicating method is considered successful if it can resolve the main peak from all the degradation product peaks. lcms.cz
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heat | Hydrolysis of the salt, potential degradation of individual components. |
| Base Hydrolysis | 0.1 M NaOH, heat | Hydrolysis of the salt, potential degradation of individual components. |
| Neutral Hydrolysis | Water, heat | Hydrolysis of the salt. |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the amino group or the aromatic ring. |
| Photolysis | Exposure to UV and visible light (ICH Q1B) | Photodegradation of the salicylic acid moiety. |
| Thermal Degradation | Dry heat (e.g., 60-80°C) | Thermally induced decomposition. |
This table outlines general conditions for forced degradation studies as per regulatory guidelines.
Interactions of L Lysine Monosalicylate with Non Biological Chemical Systems
Colloidal and Nanoparticle Systems Interaction Studies
Until research specifically investigating the non-biological chemical interactions of L-Lysine monosalicylate is conducted and published, a detailed and accurate article on this subject cannot be produced.
Stabilization of Nanoparticles by this compound
L-lysine, an amino acid, is utilized as a capping and stabilizing agent in the synthesis of various nanoparticles. researchgate.netnih.govnih.gov Its bifunctional nature, possessing both a carboxylic acid group and two amino groups, allows it to interact with nanoparticle surfaces, preventing aggregation and controlling growth. nih.gov
The stabilization mechanism often involves the coordination of the amino groups or the carboxyl group of L-lysine to the surface of the nanoparticles. researchgate.net This creates a hydrophilic shell around the nanoparticles, promoting their dispersion in aqueous media. monash.edu For instance, L-lysine has been employed to stabilize iron oxide, silver, and platinum nanoparticles. nih.govnih.govrsc.org In the synthesis of iron-oxide magnetic nanoparticles, L-lysine acts as a surface functionalization agent, contributing to their biocompatibility and stability in solution. nih.gov Similarly, in the creation of silver nanoparticles, L-lysine serves as a capping agent to minimize initial aggregation. researchgate.netnih.govnih.gov
Table 1: Examples of Nanoparticles Stabilized by L-Lysine
| Nanoparticle Material | Role of L-Lysine | Reference |
| Iron Oxide (γ-Fe2O3) | Surface coating and stabilization | nih.gov |
| Silver (Ag) | Capping agent to prevent aggregation | researchgate.netnih.govnih.gov |
| Gold (Au) | Capping agent rendering them water-dispersible | monash.edu |
| Platinum (Pt) | Morphological control during synthesis | rsc.org |
| Cobalt Ferrite (CoFe2O4) | Surface coating for functionalization | nih.govmdpi.com |
Surface Charge Modification and Zeta Potential Analysis
The surface charge of materials is a critical parameter in many applications, influencing properties such as colloidal stability, cellular uptake, and interaction with other molecules. L-lysine, due to its amino groups, can significantly modify the surface charge of materials it coats.
At physiological pH, the amino groups of L-lysine are protonated, conferring a net positive charge. researchgate.net When L-lysine is used to functionalize nanoparticles or other surfaces, it imparts this positive charge to the material. This charge modification is often quantified by measuring the zeta potential, which is the electric potential at the slipping plane of a colloid.
For example, coating negatively charged magnetic nanoparticles with L-lysine or its polymer, poly-L-lysine, has been shown to reverse the surface charge from negative to positive. nih.govnih.govmdpi.com This positive surface charge enhances the stability of the nanoparticles in certain media by electrostatic repulsion and can be advantageous for specific applications, such as interacting with negatively charged biological membranes or molecules. nih.govmdpi.com
The isoelectric point (IEP) of a material, the pH at which its surface has no net electrical charge, is also significantly altered by L-lysine functionalization. The introduction of the basic amino groups of lysine (B10760008) typically shifts the IEP to higher pH values. nih.govnih.gov
The influence of the salicylate (B1505791) component of this compound on surface charge would depend on its interaction with the surface and the surrounding medium. While detailed zeta potential analyses specifically for surfaces modified with this compound are not extensively documented, the data from L-lysine coated systems provide a strong indication of the expected behavior.
Table 2: Zeta Potential of L-Lysine Coated Nanoparticles
| Nanoparticle System | Initial Zeta Potential (mV) | Zeta Potential after L-Lysine Coating (mV) | Reference |
| Oleate-modified Magnetite Nanoparticles | -43.0 ± 1.8 | +42.5 ± 0.5 | nih.govmdpi.com |
| Cobalt Ferrite Nanoparticles (PACo) at pH 8 | Negative | Close to zero | nih.gov |
| Cobalt Ferrite Nanoparticles (PACoM) at pH 8 | Negative | Positive | nih.gov |
Q & A
Q. What experimental designs are recommended for comparative bioavailability studies of L-Lysine monosalicylate versus other lysine salts in animal models?
Use randomized controlled trials with multiple dietary treatment groups, ensuring isonitrogenous diets and standardized lysine levels. Include at least three replicates per treatment to account for biological variability. Key endpoints should include weight gain (ADG), feed efficiency (G:F ratio), and plasma urea concentrations, analyzed via ANOVA with post-hoc tests like Duncan's multiple range test to determine significant differences between groups .
Q. What analytical techniques provide reliable quantification of this compound in feed formulations and biological samples?
High-performance liquid chromatography (HPLC) with UV detection at 210–220 nm offers precise quantification, validated against reference standards through spike-recovery experiments (target recovery 95–105%). For rapid screening, enzymatic assays like microbial methylation precipitation analysis (MMPA) can be used but must be cross-validated with chromatographic methods using paired t-tests and linear regression analysis .
Q. What cellular models are appropriate for preliminary assessment of this compound's biological activity?
Use differentiated C2C12 myotubes and 3T3-L1 adipocytes under high-glucose stress conditions (25 mM glucose). Assess cytoprotective effects via ATP quantification assays and reactive oxygen species (ROS) measurement. Include insulin-treated positive controls and validate findings through dose-response experiments with at least six concentration points .
Q. What quality control parameters are essential for maintaining this compound sample integrity in long-term studies?
Store samples at −80°C in nitrogen-flushed, light-protected containers. Perform monthly stability checks using HPLC purity analysis (retention time consistency ±2%) and Karl Fischer titration for moisture content (<1.5%). Maintain batch records documenting storage conditions .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound supplementation studies?
Use polynomial regression analysis to identify linear/nonlinear trends, complemented by breakpoint analysis to determine optimal dosage levels. For categorical data, apply Cochran-Mantel-Haenszel tests to assess ordered dose effects. Report 95% confidence intervals for regression parameters .
Advanced Research Questions
Q. How should researchers statistically handle multifactorial data when assessing this compound's effects across multiple organ systems?
Employ multivariate analysis of variance (MANOVA) to evaluate correlated outcome variables, followed by univariate ANOVA for individual parameters. For longitudinal data, use mixed-effects models with repeated measures. Apply Bonferroni correction to maintain experiment-wise error rates below 5% .
Q. What strategies optimize the detection of this compound metabolites while minimizing matrix interference in complex biological samples?
Implement solid-phase extraction (SPE) prior to LC-MS/MS analysis using mixed-mode cation exchange cartridges. Optimize mobile phase composition with 0.1% formic acid in water/acetonitrile gradients. Use stable isotope-labeled internal standards (e.g., ¹³C₆-L-Lysine) to correct for ion suppression effects .
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of this compound observed in different studies?
Conduct ADME studies using radiolabeled (¹⁴C) this compound in animal models. Compare tissue distribution and metabolic conversion rates. Perform pharmacokinetic-pharmacodynamic (PK-PD) modeling and validate findings using intestinal perfusion models .
Q. What experimental approaches best characterize the intestinal absorption kinetics of this compound in different gut segments?
Use in situ intestinal loop perfusion techniques in rodents with dual-isotope methods (³H-L-Lysine monosalicylate + ¹⁴C-mannitol). Analyze absorption constants via nonlinear regression of concentration-time profiles .
Q. How should researchers design metabolomic studies to comprehensively map this compound's metabolic fate?
Implement untargeted LC-QTOF-MS analysis of plasma, urine, and tissues. Use MS/MS spectral matching and stable isotope tracing to confirm biotransformation pathways. Apply multivariate statistical analysis (PCA, OPLS-DA) to identify metabolic perturbations .
Methodological Notes
- Data Validation : Cross-validate analytical methods (e.g., HPLC vs. MMPA) using paired t-tests and linear regression to ensure accuracy .
- Experimental Controls : Include negative controls (lysine-deficient diets) and positive controls (e.g., insulin in cell studies) to contextualize results .
- Statistical Rigor : Ensure power analysis during experimental design to determine adequate sample sizes, reducing Type II error risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
